molecular formula C11H7FO2S B6373431 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261918-08-4

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6373431
CAS No.: 1261918-08-4
M. Wt: 222.24 g/mol
InChI Key: HFGKKVHOJJBJLT-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the halogen dance reaction, which involves the preparation of iodothiophenes from dihalo-substituted thiophenes .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions and the use of sulfurizing agents such as phosphorus pentasulfide. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thiophene derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-1-7(2-10(14)4-9)8-3-11(5-13)15-6-8/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGKKVHOJJBJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684200
Record name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-08-4
Record name 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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